molecular formula C18H15Cl2N3O2 B2540766 5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide CAS No. 321385-66-4

5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide

Cat. No.: B2540766
CAS No.: 321385-66-4
M. Wt: 376.24
InChI Key: HJQBSDNHJVVPIL-UHFFFAOYSA-N
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Description

5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a dichlorophenoxyethyl moiety

Mechanism of Action

Target of Action

The primary target of 5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide is broadleaf weeds . This compound is a selective herbicide, meaning it specifically targets and kills broadleaf weeds while leaving most grasses, such as cereals, lawn turf, and grassland, relatively unaffected .

Mode of Action

This compound acts as a systemic herbicide . It is absorbed by the plant and then transported throughout the plant’s system. The compound works by causing uncontrolled growth in the target weeds, which eventually leads to their death .

Biochemical Pathways

It is known that the compound disrupts normal plant growth processes, leading to uncontrolled growth and eventual death of the plant .

Pharmacokinetics

This compound is highly soluble in water and volatile . This means it can easily be absorbed by plants and transported throughout their systems. It has a low potential to leach into groundwater, reducing its environmental impact . The compound is non-persistent in soil but may persist in aquatic systems under certain conditions .

Result of Action

The result of the action of this compound is the death of the target weeds. By causing uncontrolled growth, the compound disrupts the normal life cycle of the weeds, leading to their eventual death .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its efficacy can be affected by the specific type of weed it is targeting, the stage of growth of the weed, and the specific environmental conditions present . Additionally, the compound’s stability can be affected by factors such as temperature, pH, and light exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide typically involves the following steps:

    Formation of the Dichlorophenoxyethyl Intermediate: The reaction begins with the preparation of 2,4-dichlorophenoxyacetic acid, which is then converted to its corresponding ethyl ester using ethanol and an acid catalyst.

    Synthesis of the Pyrazole Ring: The ethyl ester is reacted with hydrazine hydrate to form the pyrazole ring. This step is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol.

    Coupling with Phenyl Isocyanate: The final step involves the reaction of the pyrazole intermediate with phenyl isocyanate to form the desired compound. This reaction is typically performed at room temperature in an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.

    1-Phenyl-3-(2,4-dichlorophenoxy)propan-1-one: A compound with similar structural features but different functional groups.

    N-Phenyl-1H-pyrazole-1-carboxamide: A pyrazole derivative with a phenyl group but lacking the dichlorophenoxy moiety.

Uniqueness

5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide is unique due to the combination of its pyrazole ring, phenyl group, and dichlorophenoxyethyl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-12(25-17-8-7-13(19)11-15(17)20)16-9-10-21-23(16)18(24)22-14-5-3-2-4-6-14/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQBSDNHJVVPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C(=O)NC2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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